
6-Methyl propyleneamine oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl propyleneamine oxime (PAO-6-Me) is a technetium-99m-labeled compound used in preclinical and experimental nuclear medicine studies. Structurally, it belongs to the propyleneamine oxime family, characterized by a propylene backbone with amine and oxime functional groups. PAO-6-Me lacks a nitroimidazole moiety, distinguishing it from hypoxia-targeting agents like BMS181321 (propyleneamine oxime-1,2-nitroimidazole). Its primary application in research settings involves serving as a control compound to evaluate the pharmacokinetic contributions of nitroimidazole groups in analogous tracers .
科学研究应用
Cerebral Blood Flow Imaging
One of the most prominent applications of 6-Methyl propyleneamine oxime is in the imaging of cerebral blood flow using SPECT. The compound's ability to cross the blood-brain barrier allows for effective visualization of brain perfusion.
- Mechanism : Upon administration, HM-PAO is rapidly taken up by brain tissue in a manner proportional to blood flow, making it an ideal tracer for assessing regions of ischemia or infarction.
- Clinical Utility : Studies have demonstrated that SPECT imaging with HM-PAO provides valuable insights into cerebral perfusion in patients with cerebrovascular diseases, such as stroke and transient ischemic attacks (TIAs) .
Diagnostic Imaging in Neurological Disorders
HM-PAO has been instrumental in diagnosing various neurological disorders beyond stroke, including epilepsy and dementia.
- Epilepsy : Research indicates that SPECT imaging with HM-PAO can help identify areas of the brain that are hypermetabolic during seizures, thus aiding in surgical planning for drug-resistant epilepsy .
- Dementia : The compound has also been used to differentiate between types of dementia by mapping regional blood flow patterns associated with different neurodegenerative processes .
Research on Perfusion Patterns
Studies have analyzed the variability of cerebral perfusion patterns using HM-PAO SPECT in diverse populations.
- Findings : A study highlighted the frequency of different pathological perfusion patterns in an unselected clinical population, providing insights into how various conditions manifest in terms of blood flow deficits .
- Prognostic Utility : The prognostic value of HM-PAO SPECT imaging has been established in predicting outcomes for patients with cerebral infarction, emphasizing its role in clinical decision-making .
Case Study 1: Stroke Assessment
A clinical trial involving 20 subjects utilized HM-PAO SPECT to evaluate brain perfusion in patients with cerebrovascular disorders. The study found that:
- Imaging Results : Patients demonstrated significant uptake in areas corresponding to ischemic regions, allowing for accurate identification of stroke locations.
- Comparison with Other Tracers : When compared to iodine-123 labeled tracers, HM-PAO provided superior imaging quality due to lower background noise and better retention characteristics .
Case Study 2: Epilepsy Localization
In another study focused on epilepsy patients:
- Objective : To localize seizure foci using HM-PAO SPECT.
- Outcome : The imaging successfully identified hypermetabolic regions during seizures, which were later confirmed through surgical intervention, leading to improved patient outcomes .
Data Table
The following table summarizes key studies and findings related to the applications of this compound:
常见问题
Basic Research Questions
Q. What is the primary application of hexamethyl propyleneamine oxime (HMPAO) in neuroimaging studies?
HMPAO is a lipophilic chelator used as a technetium-99m-labeled tracer in single-photon emission computed tomography (SPECT) to measure regional cerebral blood flow (rCBF). Its lipophilicity allows it to cross the blood-brain barrier, after which intracellular glutathione converts it to a hydrophilic form, trapping it in brain tissue. This enables static imaging of perfusion patterns, particularly in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and epilepsy studies .
Q. How is 99mTc-HMPAO prepared for clinical SPECT imaging?
The radiolabeling process involves reconstituting HMPAO with sodium pertechnetate (99mTcO4⁻) under strict quality control. The complex must be administered within 4 hours due to instability. Dose standardization (typically 20–30 mCi) and injection timing (during cognitive task performance or at rest) are critical to ensure reproducibility .
Advanced Research Questions
Q. What methodological challenges arise when correlating HMPAO-SPECT data with neuropsychological assessments in AD cohorts?
Key challenges include:
- Temporal dissociation : SPECT captures a single perfusion snapshot, while neuropsychological tests reflect cumulative decline. Align tracer injection with task administration to synchronize hemodynamic and cognitive measures .
- Covariate control : Adjust for age, education, and disease duration, as seen in studies where AD patients showed no baseline differences in these variables but exhibited distinct perfusion deficits in posterior parietal regions .
Q. How can statistical parametric mapping (SPM) improve the analysis of HMPAO-SPECT data in longitudinal studies?
SPM applies general linear models (GLM) to voxel-wise data, enabling detection of region-specific perfusion changes while controlling for covariates (e.g., global flow variations). Cluster-based thresholding (e.g., family-wise error correction) mitigates false positives. For example, SPM has identified asymmetric rCBF reductions in the medial temporal lobe of MCI patients progressing to AD .
Q. What protocols address variability in HMPAO-SPECT quantification across imaging systems?
- Phantom calibration : Standardize gamma camera sensitivity using uniform phantoms.
- Reconstruction harmonization : Use consistent algorithms (e.g., ordered-subset expectation maximization) and attenuation correction.
- Region-of-interest (ROI) normalization : Express perfusion as ratios to cerebellar or global mean counts to reduce inter-scanner variability .
Q. Data Contradiction and Integration
Q. How do researchers reconcile discrepancies between HMPAO-SPECT and FDG-PET in studying metabolic-perfusion coupling?
Discrepancies arise from:
- Temporal resolution : HMPAO-SPECT reflects perfusion at injection time, while FDG-PET integrates metabolic activity over 30–45 minutes.
- Pathophysiological discordance : In AD, FDG-PET shows hypometabolism in posterior cingulate regions earlier than HMPAO-SPECT detects perfusion changes. Multimodal registration (e.g., MRI-based spatial normalization) and kinetic modeling can align these datasets .
Q. Why do some studies report conflicting HMPAO-SPECT results in epilepsy localization?
Variability stems from:
- Interictal vs. ictal timing : Interictal SPECT may miss hyperperfusion foci unless paired with ictal recordings.
- Medication effects : Anticonvulsants alter cerebral perfusion. Studies controlling for drug regimens (e.g., stable carbamazepine levels) improve consistency .
Q. Methodological Innovations
Q. What advancements in HMPAO-SPECT protocol design enhance ecological validity in cognitive studies?
- Task-scanner dissociation : Administer cognitive tasks in a controlled lab setting, followed by rapid tracer injection and delayed imaging. This avoids scanner-induced anxiety affecting perfusion .
- Motion correction : Use head restraints and motion-tracking software to minimize artifacts during acquisition .
Q. Tables for Key Findings
相似化合物的比较
Comparison with Structurally Similar Compounds
Hexamethyl Propyleneamine Oxime (HMPAO)
Structural Differences :
- HMPAO features six methyl groups (hexamethyl) on its propyleneamine backbone, enhancing lipophilicity compared to PAO-6-Me.
- PAO-6-Me has a single methyl group at the sixth position, reducing overall lipophilicity.
Functional and Pharmacokinetic Contrasts :
- Brain Uptake : HMPAO demonstrates 4.1% brain uptake in humans, attributed to its lipophilicity and ability to cross the blood-brain barrier. It is clinically approved for cerebral perfusion imaging using SPECT .
- Retention Mechanism: HMPAO converts to a hydrophilic form intracellularly, trapping it in brain tissue. In contrast, PAO-6-Me lacks this retention mechanism, leading to faster clearance from normoxic tissues .
Table 1: Key Properties of HMPAO vs. PAO-6-Me
Property | HMPAO | PAO-6-Me |
---|---|---|
Methylation | Hexamethyl | 6-Methyl |
Lipophilicity | High | Moderate |
Brain Uptake (%) | 4.1 (human, stable retention) | Not reported |
Clinical Use | Cerebral perfusion imaging | Experimental control |
Retention Mechanism | Intracellular conversion | Rapid clearance in normoxia |
BMS181321 (Propyleneamine Oxime-1,2-Nitroimidazole)
Structural Differences :
- BMS181321 includes a nitroimidazole group, enabling hypoxia-selective retention. PAO-6-Me lacks this functional group.
Functional and Pharmacokinetic Contrasts :
- Hypoxic/Ischemic Retention: BMS181321 shows significant retention in ischemic myocardium (23.9% ID/g wet weight after reperfusion) due to nitroimidazole reduction in hypoxic cells.
- Applications : BMS181321 is a hypoxia-imaging agent, while PAO-6-Me serves as a control to isolate the pharmacokinetic effects of the nitroimidazole moiety .
Table 2: BMS181321 vs. PAO-6-Me in Myocardial Studies
Parameter | BMS181321 | PAO-6-Me |
---|---|---|
Nitroimidazole Presence | Yes | No |
Retention in Ischemia | 23.9% ID/g (post-reperfusion) | Not retained |
Clearance in Normoxia | 0.84% ID/g (10 min post-injection) | Similar rapid clearance |
Primary Use | Hypoxic tissue imaging | Control for non-specific binding |
Research Findings and Implications
- Role of Methylation: Increased methylation (e.g., HMPAO’s hexamethyl structure) enhances lipophilicity and tissue penetration, critical for brain imaging. PAO-6-Me’s single methyl group limits its diagnostic utility but simplifies pharmacokinetic studies .
- Nitroimidazole vs. Non-Nitroimidazole: The nitroimidazole group in BMS181321 confers hypoxia-targeting properties absent in PAO-6-Me, highlighting the importance of functional group selection in tracer design .
- Clinical Relevance : While HMPAO and BMS181321 have clinical applications, PAO-6-Me remains a research tool for isolating structural contributions to pharmacokinetics .
属性
CAS 编号 |
159029-46-6 |
---|---|
分子式 |
C14H30N4O2 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+ |
InChI 键 |
NOHGAAVISHFSMM-JYFOCSDGSA-N |
SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
手性 SMILES |
CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C |
规范 SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
同义词 |
6-methyl propyleneamine oxime PAO-6-Me |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。